

Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Bromo-2-[(4- bromobenzyl)oxy]benzaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**, a halogenated aromatic aldehyde with significant applications as an intermediate in organic synthesis. This document outlines the expected fragmentation patterns, provides a detailed experimental protocol for its analysis, and presents the data in a clear, accessible format for researchers in the field.

Core Physicochemical Data

Property	Value	Source
CAS Number	84102-43-2	[1][2]
Molecular Formula	C14H10Br2O2	[1][2][3]
Molecular Weight	370.05 g/mol	[1][2][3]
Appearance	White crystalline powder	[1]

Mass Spectrometry Analysis



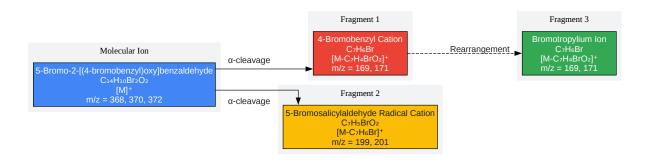
Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of synthetic compounds like **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments, which is a key diagnostic feature in the mass spectrum.

Expected Isotopic Profile

Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak ([M]+) will appear as a triplet of peaks at m/z values corresponding to [M]+, [M+2]+, and [M+4]+.[1] The relative intensities of these peaks will be approximately in a 1:2:1 ratio, which is a distinctive signature for molecules containing two bromine atoms.

Predicted Fragmentation Pathway

The fragmentation of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavage of the benzylic ether bond and subsequent fragmentations of the resulting ions.



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Figure 1: Predicted fragmentation pathway of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.



Summary of Predicted Mass Spectral Data

The following table summarizes the expected major ions and their mass-to-charge ratios (m/z) in the mass spectrum of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**.

lon	Formula	m/z (Isotopologues)	Description
[M] ⁺	C14H10Br2O2	368, 370, 372	Molecular Ion
[M-C7H4BrO2]+	C7H6Br	169, 171	4-Bromobenzyl cation / Bromotropylium ion
[M-C7H6Br]+	C7H5BrO2	199, 201	5- Bromosalicylaldehyde radical cation

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

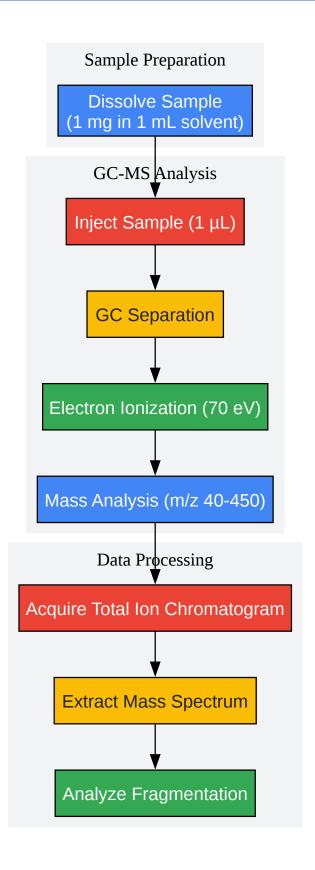
This section details a generalized protocol for the analysis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

- 1. Sample Preparation:
- Dissolve approximately 1 mg of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure complete dissolution.
- 2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.



- Injection Volume: 1 μL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 20°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- MS Source: Electron Ionization (EI) at 70 eV.
- MS Quadrupole Temperature: 150°C.
- MS Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 450.
- 3. Data Acquisition and Analysis:
- Acquire the data using the instrument's software.
- Integrate the total ion chromatogram (TIC) to identify the peak corresponding to **5-Bromo-2-** [(**4-bromobenzyl**)oxy]benzaldehyde.
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it with the predicted data.





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Figure 2: General experimental workflow for GC-MS analysis.



Conclusion

The mass spectrometric analysis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** is characterized by a distinct isotopic pattern and predictable fragmentation pathways. The dominant fragmentation is expected to be the cleavage of the benzyl ether bond, leading to the formation of the 4-bromobenzyl cation and the 5-bromosalicylaldehyde radical cation. This guide provides the foundational information required for researchers to identify and characterize this compound using mass spectrometry.

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References

- 1. 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | 84102-43-2 | Benchchem [benchchem.com]
- 2. 5-BROMO-2-[(4-BROMOBENZYL)OXY]BENZALDEHYDE | 84102-43-2 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
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